N-(2-Heptyl)aniline

Description

BenchChem offers high-quality N-(2-Heptyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Heptyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

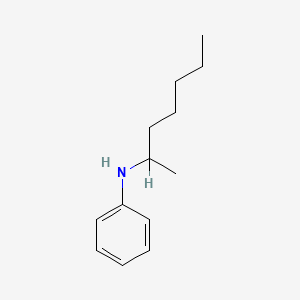

Structure

3D Structure

Properties

IUPAC Name |

N-heptan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKJQOUZLQYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309113 | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-63-3 | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-(1-methylhexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Heptyl)aniline: Structure, Properties, and Synthetic Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed potential synthetic route for N-(2-Heptyl)aniline. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

N-(2-Heptyl)aniline, also known by its IUPAC name N-(heptan-2-yl)aniline, is a secondary amine consisting of an aniline ring substituted on the nitrogen atom with a 2-heptyl group.

Chemical Structure:

Physicochemical Properties

Quantitative data for N-(2-Heptyl)aniline is summarized in the table below. It is important to note that while some data is available for the specific isomeric structure of N-(2-Heptyl)aniline, other properties are derived from its linear isomer, N-heptylaniline, and should be considered as close approximations.

| Property | Value | Source/Notes |

| IUPAC Name | N-(heptan-2-yl)aniline | [1] |

| CAS Number | 67915-63-3 | [1] |

| Molecular Formula | C13H21N | [1] |

| Molecular Weight | 191.31 g/mol | [1] |

| Monoisotopic Mass | 191.167400 u | [1] |

| XLogP3-AA | 4.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Boiling Point | 160-161 °C at 21 Torr | Data for N-heptylaniline[2] |

| Density | 0.906 g/cm³ | Data for N-heptylaniline[2] |

| pKa | 5.05 ± 0.50 | Predicted for N-heptylaniline[2] |

Proposed Experimental Protocol: Synthesis of N-(2-Heptyl)aniline via Reductive Amination

The synthesis of N-(2-Heptyl)aniline can be effectively achieved through the reductive amination of 2-heptanone with aniline. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Aniline + 2-Heptanone → [Iminium intermediate] --(Reduction)--> N-(2-Heptyl)aniline

Materials and Reagents:

-

Aniline

-

2-Heptanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Hexane

-

Ethyl acetate

Detailed Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add aniline (1.0 eq) and 2-heptanone (1.1 eq).

-

Solvent and Catalyst: Dissolve the reactants in dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the imine and the appearance of the product spot by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford the pure N-(2-Heptyl)aniline.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of N-(2-Heptyl)aniline.

Caption: Synthetic and analytical workflow for N-(2-Heptyl)aniline.

Potential Signaling Pathway Involvement

While there is no specific research detailing the biological activity or signaling pathway involvement of N-(2-Heptyl)aniline, structurally similar N-alkylanilines have been investigated for various biological activities. For instance, some aniline derivatives have been explored as inhibitors of enzymes or as ligands for receptors in various disease models.

The following diagram illustrates a hypothetical signaling pathway where an N-alkylaniline derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug discovery. This is a generalized representation and would require experimental validation for N-(2-Heptyl)aniline.

Caption: Hypothetical inhibition of an RTK signaling pathway.

This guide provides a foundational understanding of N-(2-Heptyl)aniline. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of N-(2-Heptyl)aniline from Aniline and 2-Heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Heptyl)aniline, a secondary amine, through the reductive amination of aniline and 2-heptanone. This reaction is a cornerstone in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This document details the core principles, experimental methodologies, and comparative data of different synthetic routes, offering valuable insights for researchers in drug discovery and chemical development.

Reaction Principle: Reductive Amination

The synthesis of N-(2-Heptyl)aniline from aniline and 2-heptanone is achieved via a one-pot reductive amination reaction. This process involves two key steps:

-

Imine Formation: Aniline, a primary amine, reacts with the carbonyl group of 2-heptanone to form a Schiff base, an imine intermediate. This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule.[1]

-

Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine, N-(2-Heptyl)aniline. This reduction can be accomplished using various reducing agents, most commonly through catalytic hydrogenation or with hydride reagents.[1][3]

The overall transformation is a highly efficient method for the N-alkylation of amines, avoiding common issues such as overalkylation that can occur with other methods.[4]

Experimental Methodologies

Two primary methods for the reductive amination of aniline with 2-heptanone are detailed below: catalytic hydrogenation and reduction with sodium borohydride.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and efficient method for the reduction of imines.[2] Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation, offering high efficiency and ease of separation from the reaction mixture.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine aniline (1.0 eq.), 2-heptanone (1.1 eq.), and 10% Palladium on Carbon (5 mol%).

-

Solvent: Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously for a set duration (e.g., 12-24 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude N-(2-Heptyl)aniline by column chromatography on silica gel.

Method B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups.[5][6] This method offers a convenient alternative to catalytic hydrogenation, as it does not require specialized high-pressure equipment.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq.) and 2-heptanone (1.1 eq.) in a suitable solvent like methanol. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data

The choice of synthetic method can significantly impact the reaction outcome. The following table summarizes typical quantitative data for the synthesis of N-(2-Heptyl)aniline via the described methods.

| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Sodium Borohydride (NaBH₄) |

| Reducing Agent | H₂ gas | Sodium Borohydride |

| Catalyst/Activator | 10% Pd/C | Acetic Acid |

| Typical Solvent | Methanol | Methanol |

| Reaction Temperature | 60-80 °C | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 5-8 hours |

| Typical Yield | Good to Excellent | Good |

| Key Advantages | High efficiency, clean reaction | Mild conditions, no high-pressure apparatus |

| Key Disadvantages | Requires specialized equipment | Potential for side reactions if not controlled |

Product Characterization

The synthesized N-(2-Heptyl)aniline can be characterized using standard analytical techniques.

¹H NMR Data (CDCl₃, 300 MHz):

-

δ 7.29 – 7.10 (m, 2H)

-

δ 6.73 – 6.53 (m, 3H)

-

δ 3.47 (m, 2H)

-

δ 1.64 – 1.38 (m, 1H)

-

δ 1.44 – 1.30 (m, 3H)

-

δ 1.35 – 1.23 (m, 4H)

-

δ 1.19 (dd, J = 6.2, 1.4 Hz, 3H)

-

δ 0.96 – 0.85 (m, 3H)[7]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

Caption: Reaction pathway for the synthesis of N-(2-Heptyl)aniline.

Caption: General experimental workflow for reductive amination.

Conclusion

The synthesis of N-(2-Heptyl)aniline via reductive amination of aniline and 2-heptanone is a robust and versatile transformation. Both catalytic hydrogenation and sodium borohydride reduction offer effective routes to the desired product, with the choice of method depending on the available equipment and desired reaction conditions. This guide provides the necessary technical details to aid researchers in the successful synthesis and characterization of this and similar N-alkylated aniline derivatives.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

N-(2-Heptyl)aniline CAS number and molecular formula

CAS Number: 67915-63-3 Molecular Formula: C₁₃H₂₁N

This technical guide provides a comprehensive overview of N-(2-Heptyl)aniline, a substituted aniline derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known data for N-(2-Heptyl)aniline with established principles and experimental protocols for structurally similar N-alkylanilines. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

N-(2-Heptyl)aniline is a secondary aromatic amine. While extensive experimental data is not available, some of its physicochemical properties have been reported.

| Property | Value | Reference |

| Molecular Weight | 191.31 g/mol | [1] |

| Density | 0.918 g/cm³ | [1] |

| Boiling Point | 287.8 °C at 760 mmHg | [1] |

| Refractive Index | 1.522 | [1] |

| Flash Point | 127.2 °C | [1] |

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is the reductive amination of a carbonyl compound. For N-(2-Heptyl)aniline, a plausible synthetic route involves the reaction of aniline with heptan-2-one.

Experimental Protocol:

Materials:

-

Aniline

-

Heptan-2-one

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (for extraction)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a solution of aniline (1.0 equivalent) and heptan-2-one (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(2-Heptyl)aniline by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Toxicological Profile

Aniline is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[2] Chronic exposure to aniline in animal studies has been linked to spleen toxicity, including tumors.[3][4] The US Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen.[3] It is plausible that N-(2-Heptyl)aniline may exhibit similar toxicological properties, although the introduction of the heptyl group could alter its metabolic fate and specific toxic effects. Any handling of this compound should be done with appropriate personal protective equipment in a well-ventilated area.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of N-(2-Heptyl)aniline via reductive amination.

Logical Relationship of Potential Toxicity

This diagram illustrates the logical relationship between N-(2-Heptyl)aniline and the known toxicological effects of its parent compound, aniline.

References

An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(2-Heptyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from analogous compounds and established principles of spectroscopic interpretation for secondary aromatic amines to present a predicted spectroscopic profile. This information is intended to support researchers in the identification, characterization, and quality control of N-(2-Heptyl)aniline in various scientific and industrial applications.

Chemical Structure and Properties

-

IUPAC Name: N-(heptan-2-yl)aniline

-

Molecular Formula: C₁₃H₂₁N

-

Molecular Weight: 191.31 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(2-Heptyl)aniline. These predictions are based on the analysis of similar structures, such as N-isopropylaniline and other N-alkylanilines.[1][2]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-Heptyl)aniline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho) | 6.60 - 6.70 | d | ~8.0 | 2H |

| Ar-H (meta) | 7.10 - 7.20 | t | ~7.5 | 2H |

| Ar-H (para) | 6.50 - 6.60 | t | ~7.3 | 1H |

| N-H | 3.60 - 3.80 | br s | - | 1H |

| N-CH | 3.40 - 3.60 | sextet | ~6.5 | 1H |

| CH(CH ₃) | 1.20 - 1.30 | d | ~6.5 | 3H |

| CH₂ (α to CH) | 1.45 - 1.60 | m | - | 2H |

| (CH₂)₃ | 1.25 - 1.40 | m | - | 6H |

| Terminal CH₃ | 0.85 - 0.95 | t | ~7.0 | 3H |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-Heptyl)aniline

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C (C-N) | 147 - 149 |

| Ar-C (ortho) | 113 - 115 |

| Ar-C (meta) | 128 - 130 |

| Ar-C (para) | 117 - 119 |

| N-CH | 50 - 55 |

| CH(C H₃) | 20 - 23 |

| CH₂ (α to CH) | 38 - 42 |

| CH₂ | ~32 |

| CH₂ | ~26 |

| CH₂ | ~23 |

| Terminal CH₃ | ~14 |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-(2-Heptyl)aniline

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3450 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretch | 1590 - 1610, 1490 - 1510 | Medium-Strong |

| N-H | Bend | 1500 - 1550 | Medium |

| C-N | Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-H (Aromatic) | Out-of-plane bend | 690 - 770 | Strong |

Secondary aromatic amines typically show a single, sharp N-H stretching band.[3][4][5][6] The C-N stretching for aromatic amines is usually found in the 1250-1350 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for N-(2-Heptyl)aniline

| m/z | Proposed Fragment | Notes |

| 191 | [M]⁺ | Molecular ion peak. Expected to be observable. |

| 120 | [M - C₅H₁₁]⁺ | Alpha-cleavage, loss of a pentyl radical. |

| 106 | [C₆H₅NHCH₂]⁺ | Rearrangement and cleavage. |

| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms.[7][8] Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of the largest alkyl group attached to the alpha-carbon.[8][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of N-(2-Heptyl)aniline in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like N-(2-Heptyl)aniline.

References

- 1. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Physical properties of N-(2-Heptyl)aniline (boiling point, solubility)

This in-depth technical guide provides a comprehensive overview of the key physical properties of N-(2-Heptyl)aniline, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-(2-Heptyl)aniline is an aromatic amine, a derivative of aniline with a heptyl group attached to the nitrogen atom at the second position of the heptane chain. Understanding its physical properties is crucial for its application in chemical synthesis, as a solvent, or as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. These properties dictate the conditions required for handling, storage, and reaction processes.

Physical Properties

Data Presentation: Physical Properties of N-Heptylanilines

| Property | N-heptylaniline (CAS: 3007-70-3) | N-(2-Heptyl)aniline (Isomer) |

| Boiling Point | 160-161 °C at 21 Torr[1] | No specific data available. The boiling point is expected to be slightly lower than N-heptylaniline due to the branched alkyl chain, which can reduce the effectiveness of van der Waals forces. |

| Solubility in Water | Lower aliphatic amines are soluble in water, but solubility decreases as the molar mass and the size of the hydrophobic alkyl group increase.[2][3] Higher amines are generally insoluble in water.[2][3] | Expected to be sparingly soluble to insoluble in water due to the large hydrophobic heptyl group. The branched chain may slightly increase solubility compared to the straight-chain isomer, but it will still be minimal. |

| Solubility in Organic Solvents | Amines are generally soluble in organic solvents like alcohol, ether, and benzene.[2][3] | Expected to be soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the boiling point and solubility of a liquid aromatic amine like N-(2-Heptyl)aniline.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurements, especially for substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

-

Sample Preparation: The liquid sample, N-(2-Heptyl)aniline, is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating and Distillation: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. For vacuum distillation, the system is first evacuated to the desired pressure.

-

Data Recording: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation. The pressure at which the boiling point is measured must also be recorded.

3.2. Determination of Solubility

Solubility tests are fundamental in characterizing a compound and are crucial for purification and formulation processes.

Methodology for Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents should be tested, including water, dilute aqueous acid (e.g., 5% HCl), dilute aqueous base (e.g., 5% NaOH), and common organic solvents (e.g., ethanol, diethyl ether, acetone).

-

Procedure:

-

To a small test tube, add approximately 1 mL of the solvent.

-

Add a few drops of the liquid solute, N-(2-Heptyl)aniline.

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe if the solute dissolves completely. The formation of a homogeneous solution indicates solubility. The presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

-

-

Interpretation:

-

Solubility in water indicates the presence of polar functional groups capable of hydrogen bonding. For N-(2-Heptyl)aniline, low solubility is expected.

-

Solubility in dilute acid is characteristic of basic compounds like amines, which form water-soluble salts.

-

Solubility in organic solvents is typical for organic compounds with significant nonpolar character.

-

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound like N-(2-Heptyl)aniline.

Caption: Workflow for the Physical Characterization of N-(2-Heptyl)aniline.

References

N-(2-Heptyl)aniline: A Technical Safety and Handling Guide for Researchers

This technical guide provides a comprehensive overview of the known and anticipated safety considerations, handling precautions, and emergency procedures for N-(2-Heptyl)aniline, tailored for professionals in research, and drug development. Due to the limited availability of specific toxicological and safety data for N-(2-Heptyl)aniline, the information presented herein is largely extrapolated from the safety data sheet (SDS) of aniline. The presence of a heptyl group is expected to influence properties such as volatility, lipophilicity, and potentially the toxicological profile.

Hazard Identification and Classification

N-(2-Heptyl)aniline is anticipated to share many of the hazardous properties of aniline. Based on the classification of aniline, N-(2-Heptyl)aniline should be treated as a hazardous substance.

GHS Classification (based on Aniline): [1][2]

-

Acute Toxicity: Oral (Category 3), Dermal (Category 3), Inhalation (Category 3)[1][2]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Blood)[1][2]

-

Hazardous to the Aquatic Environment: Acute (Category 1) and Chronic (Category 1)[2]

Hazard Statements (H-Statements) (based on Aniline): [1][2]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H372: Causes damage to organs (blood) through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

The following diagram illustrates the general hazard classification pathway for a chemical like aniline.

Physical and Chemical Properties

Limited specific data is available for N-(2-Heptyl)aniline. The following table summarizes known data for aniline for comparison. The addition of the heptyl group will increase the molecular weight, boiling point, and likely the flash point, while decreasing vapor pressure and water solubility.

| Property | Aniline | N-(2-Heptyl)aniline (Predicted/Limited Data) |

| Molecular Formula | C₆H₇N | C₁₃H₂₁N |

| Molecular Weight | 93.13 g/mol | 191.32 g/mol |

| Appearance | Colorless to brown oily liquid | Likely a liquid, color may vary |

| Boiling Point | 184 °C | Higher than aniline |

| Melting Point | -6 °C | Likely lower than aniline |

| Flash Point | 70 °C | Likely higher than aniline |

| Density | 1.022 g/cm³ at 20 °C | Likely less dense than water |

| Vapor Pressure | 0.6 mmHg at 20 °C | Lower than aniline |

| Water Solubility | 3.6 g/100 mL at 20 °C | Lower than aniline |

Toxicological Data

Specific toxicological data for N-(2-Heptyl)aniline is not available. The following table presents data for aniline, which should be considered as indicative of the potential toxicity of N-(2-Heptyl)aniline.

| Metric | Value (Aniline) | Species | Reference |

| LD50 Oral | 250 mg/kg | Rat | [3] |

| LD50 Dermal | 820 mg/kg | Rabbit | [3] |

| LC50 Inhalation | 248 ppm (4 h) | Mouse | [3] |

Handling and Storage Precautions

Due to its presumed toxicity, strict handling procedures should be followed.

Engineering Controls:

-

Work with N-(2-Heptyl)aniline should be conducted in a well-ventilated chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Gloves made of a resistant material (e.g., Viton®, butyl rubber) should be worn. Nitrile gloves may offer limited protection for brief contact. Always check with the glove manufacturer for specific chemical resistance data.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

General Handling:

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

-

Protect from light and moisture.

-

Store in a locked cabinet or other secure area.

The following workflow outlines the necessary precautions when handling N-(2-Heptyl)aniline.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Ventilate the area.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Protocols

Specific experimental protocols for determining the safety of N-(2-Heptyl)aniline are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed. These include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)

-

Mutagenicity: OECD Test Guideline 471 (Ames Test)

These protocols involve administering the substance to laboratory animals under controlled conditions and observing for toxic effects. The results are then used to determine the GHS classification and appropriate handling precautions.

Conclusion

N-(2-Heptyl)aniline should be handled with extreme caution due to the known hazards of the parent compound, aniline. It is presumed to be toxic if swallowed, inhaled, or in contact with skin, a suspected carcinogen and mutagen, and may cause serious eye damage and skin sensitization. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The lack of specific safety data for N-(2-Heptyl)aniline underscores the importance of a conservative approach to its handling and a thorough, chemical-specific risk assessment before any work is initiated.

References

N-Alkylanilines: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

N-alkylanilines are a versatile class of aromatic amines that serve as crucial intermediates and functional components in a wide array of industrial applications. Their unique chemical properties, stemming from the presence of both an aromatic ring and a substituted amino group, make them indispensable in the synthesis of dyes and pigments, the formulation of high-performance rubber products, and the manufacturing of pharmaceuticals. This technical guide provides an in-depth overview of the core industrial applications of N-alkylanilines, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Industrial Applications of N-Alkylanilines

N-alkylanilines are foundational building blocks in the chemical industry. Their applications primarily leverage their reactivity in processes such as diazotization and coupling for dye synthesis, their ability to scavenge free radicals in rubber applications, and their utility as precursors in multi-step organic synthesis for pharmaceuticals.

Caption: Overview of the primary industrial applications of N-alkylanilines.

N-Alkylanilines in the Dye and Pigment Industry

N-alkylanilines are critical precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, leather, and paper industries. The N-alkyl group can be used to modify the final color and properties of the dye, such as its fastness to light and washing.

Synthesis of Azo Dyes

The synthesis of azo dyes from N-alkylanilines typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an N-alkylaniline.

Caption: General pathway for the synthesis of azo dyes using N-alkylanilines.

Performance Data of N-Alkylaniline-Based Dyes

The performance of dyes derived from N-alkylanilines is evaluated based on several parameters, including molar extinction coefficient (a measure of how strongly a substance absorbs light at a given wavelength), and fastness properties.

| Dye Precursor (N-Alkylaniline) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |

| N,N-Dimethylaniline | 25,000 - 35,000 | 4-5 | 3-4 |

| N-Ethylaniline | 28,000 - 38,000 | 5 | 4 |

| N,N-Diethylaniline | 30,000 - 42,000 | 5-6 | 4-5 |

Note: The data presented are typical ranges and can vary depending on the specific dye structure and the substrate being dyed.

N-Alkylanilines in the Rubber Industry

In the rubber industry, N-alkylaniline derivatives are widely used as antioxidants to protect rubber products from degradation caused by heat, oxygen, and ozone. These antioxidants are crucial for extending the service life of tires, belts, hoses, and other rubber goods. Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a quinoline-type antioxidant, is a prominent example derived from aniline.[1]

Mechanism of Antioxidant Action

N-alkylaniline-based antioxidants function as chain-breaking antioxidants. They donate a hydrogen atom to the peroxy radicals that are formed during the oxidation of rubber, thereby terminating the chain reaction and preventing further degradation of the polymer chains.

Performance of N-Alkylaniline Antioxidants in Rubber

The effectiveness of antioxidants is assessed by measuring the retention of mechanical properties of the rubber after aging. Key parameters include scorch time (processing safety), cure rate, and the change in tensile strength and elongation at break after thermal aging.

| Antioxidant Type | Scorch Time (t_s2, min) | Cure Rate Index | Tensile Strength Retention after Aging (%) |

| Polymerized TMQ | 3.5 - 4.5 | 20 - 25 | 85 - 95 |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 2.5 - 3.5 | 25 - 30 | 90 - 98 |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 3.0 - 4.0 | 22 - 28 | 92 - 99 |

Data is representative for a typical natural rubber formulation.

N-Alkylanilines in Pharmaceuticals

N-alkylanilines are valuable intermediates in the synthesis of a variety of pharmaceuticals. Their structural motif is found in numerous active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and anticancer agents. The N-alkylation of anilines is a fundamental step in the construction of these complex molecules.

Experimental Protocols

General Procedure for N-Alkylation of Aniline with an Alcohol

This protocol describes a common method for the synthesis of N-alkylanilines using an alcohol as the alkylating agent in the presence of a catalyst.

Materials:

-

Aniline

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

Catalyst (e.g., γ-Al₂O₃, zeolite, or a transition metal complex)

-

Solvent (if required)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a reaction vessel equipped with a stirrer, condenser, and an inlet for inert gas.

-

Charge the reactor with aniline, the alcohol (typically in excess), and the catalyst.

-

Flush the system with an inert gas.

-

Heat the reaction mixture to the desired temperature (typically ranging from 150°C to 300°C) with constant stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration.

-

Purify the product by distillation or chromatography to obtain the desired N-alkylaniline.

Caption: Experimental workflow for the N-alkylation of aniline.

Protocol for Incorporation and Evaluation of N-Alkylaniline Antioxidants in Rubber

This protocol outlines the steps for compounding a rubber formulation with an N-alkylaniline-based antioxidant and evaluating its performance.

Materials:

-

Natural Rubber (NR) or Synthetic Rubber (e.g., SBR)

-

N-alkylaniline-based antioxidant (e.g., TMQ)

-

Carbon black (filler)

-

Zinc oxide and Stearic acid (activators)

-

Sulfur (vulcanizing agent)

-

Accelerator (e.g., TBBS)

-

Two-roll mill or internal mixer

-

Curing press

-

Tensile testing machine

-

Aging oven

Procedure:

-

Compounding: a. Masticate the rubber on a two-roll mill. b. Add zinc oxide and stearic acid and mix until well dispersed. c. Add the N-alkylaniline antioxidant and mix thoroughly. d. Incorporate the carbon black in portions. e. Finally, add the sulfur and accelerator at a lower temperature to prevent scorching. f. Sheet out the compounded rubber.

-

Curing: a. Determine the cure characteristics (scorch time, cure time) using a rheometer. b. Cure the compounded rubber sheets in a compression molding press at a specified temperature and time.

-

Testing: a. Cut dumbbell-shaped specimens from the cured sheets. b. Measure the initial tensile strength and elongation at break. c. Age a set of specimens in an aging oven at a specified temperature for a defined period (e.g., 70°C for 72 hours). d. Measure the tensile strength and elongation at break of the aged specimens. e. Calculate the percentage retention of properties.

Caption: Workflow for evaluating N-alkylaniline antioxidants in rubber.

Conclusion

N-alkylanilines are a cornerstone of the modern chemical industry, with their significance spanning from the vibrant colors of textiles to the durability of automotive tires and the efficacy of life-saving medicines. The continued development of more efficient and sustainable methods for their synthesis and the exploration of novel derivatives with enhanced performance characteristics will undoubtedly expand their industrial relevance in the years to come. This guide has provided a comprehensive technical overview of their primary applications, offering valuable data and protocols for researchers and professionals in the field.

References

Reactivity of Secondary Aromatic Amines: An In-depth Technical Guide Focused on N-(2-Heptyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary aromatic amines are a pivotal class of compounds in organic synthesis and materials science. Their reactivity is characterized by the interplay of the electron-donating amino group and the steric and electronic effects of the N-alkyl substituent. This guide provides a comprehensive technical overview of the reactivity of secondary aromatic amines, with a specific focus on N-(2-Heptyl)aniline as a representative example of a long-chain, sterically hindered N-alkylaniline. Key reactions, including synthesis, electrophilic aromatic substitution, oxidation, and N-dealkylation, are discussed in detail. This document also explores the application of such amines as antioxidants in industrial lubricants. Experimental protocols and quantitative data from analogous systems are provided to serve as a practical resource for laboratory work.

Introduction

Secondary aromatic amines, compounds bearing an alkyl or aryl group and a hydrogen atom on the nitrogen attached to an aromatic ring, exhibit a rich and diverse chemistry. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic attack. The nature of the N-alkyl group, in this case, a 2-heptyl group, introduces steric hindrance around the nitrogen atom and can modulate the electronic properties of the amine. N-(2-Heptyl)aniline serves as an excellent model to understand the reactivity of secondary aromatic amines with bulky alkyl substituents, which are of interest in various applications, including as antioxidants and intermediates in the synthesis of complex organic molecules.

Synthesis of N-(2-Heptyl)aniline

The synthesis of N-(2-Heptyl)aniline can be achieved through several methods, primarily involving the N-alkylation of aniline.

Reductive Amination of Aniline with 2-Heptanone

A common and efficient method for the synthesis of N-alkylanilines is the reductive amination of an aldehyde or ketone. For N-(2-Heptyl)aniline, this involves the reaction of aniline with 2-heptanone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

To a solution of aniline (1.0 eq) and 2-heptanone (1.2 eq) in a suitable solvent such as methanol or dichloroethane, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-Heptyl)aniline.

Direct N-Alkylation of Aniline with 2-Haloheptane

Direct alkylation of aniline with a suitable alkyl halide, such as 2-bromoheptane or 2-iodoheptane, can also be employed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol: Direct N-Alkylation

-

In a round-bottom flask, dissolve aniline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

-

To this mixture, add 2-bromoheptane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

| Synthesis Method | Reactants | Typical Yield (%) | Reference |

| Reductive Amination | Aniline, 2-Heptanone, NaBH(OAc)₃ | 70-90 | (Adapted from general procedures) |

| Direct N-Alkylation | Aniline, 2-Bromoheptane, K₂CO₃ | 50-70 | (Adapted from general procedures) |

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The N-alkylamino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution reactions.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1] However, the bulky 2-heptyl group can sterically hinder the ortho positions, potentially favoring para-substitution.

Halogenation

Bromination of N-alkylanilines is typically rapid and can lead to polysubstitution.[2] To achieve monosubstitution, milder reaction conditions are necessary.

Experimental Protocol: Monobromination of an N-Alkylaniline

-

Dissolve the N-alkylaniline (1.0 eq) in a solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

-

Continue stirring at 0 °C for 1-2 hours.

-

Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify by column chromatography to isolate the para-bromo derivative.

| Reactant | Reagent | Product | Yield (%) | Reference |

| N-Ethylaniline | Br₂ in Acetic Acid | 4-Bromo-N-ethylaniline | ~90 | (Analogous reaction) |

| N-Butylaniline | NBS in Acetonitrile | 4-Bromo-N-butylaniline | 85 | (Analogous reaction) |

Note: Yields are for analogous N-alkylanilines and may vary for N-(2-Heptyl)aniline.

Nitration

Direct nitration of secondary aromatic amines with strong acids can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group.[2] To favor ortho- and para-nitration, the reaction is often carried out under milder conditions or after protecting the amino group.

Sulfonation

Sulfonation of N-alkylanilines with sulfuric acid typically yields the para-substituted sulfonic acid. The reaction initially forms the anilinium hydrogen sulfate salt, which then rearranges upon heating.

Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Oxidation

Secondary aromatic amines can be oxidized by various oxidizing agents. The product of oxidation depends on the reagent and reaction conditions. For instance, oxidation with potassium permanganate (KMnO₄) can lead to a variety of products, including colored polymeric materials. Oxidation with peroxy acids can yield hydroxylamines or nitroso compounds.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Dissolve the N-alkylaniline (1.0 eq) in a suitable solvent like acetone or methanol.

-

Add a solution of hydrogen peroxide (30%, 2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the oxidized product.

N-Dealkylation

The N-alkyl group of secondary aromatic amines can be cleaved under certain conditions. This N-dealkylation is a common metabolic pathway for many drugs and can also be achieved chemically.[3]

Chemical N-Dealkylation

-

Von Braun Reaction: Reaction with cyanogen bromide (CNBr) followed by hydrolysis.

-

With Chloroformates: Reaction with reagents like α-chloroethyl chloroformate followed by methanolysis.

| Reaction | Reagents | Product | Typical Yield (%) | Reference |

| N-De-ethylation | α-Chloroethyl chloroformate, then MeOH | Aniline | 75-90 | (General procedure)[3] |

Identification and Characterization: The Hinsberg Test

The Hinsberg test is a classical chemical test used to differentiate between primary, secondary, and tertiary amines.[4] Secondary amines, such as N-(2-Heptyl)aniline, react with benzenesulfonyl chloride to form an insoluble sulfonamide.[5]

Experimental Protocol: Hinsberg Test

-

In a test tube, add a small amount of the amine (e.g., N-(2-Heptyl)aniline).

-

Add an excess of 10% aqueous sodium hydroxide solution.

-

Add a few drops of benzenesulfonyl chloride.

-

Stopper the test tube and shake vigorously for several minutes.

-

Observe the formation of a precipitate (the sulfonamide).

-

Acidify the mixture with dilute hydrochloric acid. The precipitate should not dissolve, confirming the presence of a secondary amine.

Application as a Lubricant Antioxidant

Secondary aromatic amines, particularly diarylamines and N-alkylanilines with bulky alkyl groups, are widely used as antioxidants in lubricating oils.[6][7] They function as radical scavengers, interrupting the auto-oxidation chain reaction of the lubricant base oil.[6]

The antioxidant mechanism involves the donation of the hydrogen atom from the N-H group to a peroxyl radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized aminyl radical. The aminyl radical is less reactive and does not propagate the oxidation chain. The bulky 2-heptyl group in N-(2-Heptyl)aniline can enhance its solubility in the oil and may also contribute to the stability of the resulting aminyl radical.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of these compounds can be quantified using various methods, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay or by measuring the induction period in an oxidation stability test.[8]

| Antioxidant Test | Principle | Typical Measurement |

| DPPH Assay | Measures the ability of the antioxidant to scavenge the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| Rotating Pressure Vessel Oxidation Test (RPVOT) | Measures the time taken for the oil to oxidize under accelerated conditions. | Induction period (minutes). |

Visualizations

Signaling Pathways and Workflows

Caption: Synthesis pathways for N-(2-Heptyl)aniline.

Caption: Electrophilic aromatic substitution mechanism.

Caption: Antioxidant mechanism of secondary aromatic amines.

Conclusion

N-(2-Heptyl)aniline, as a representative secondary aromatic amine with a bulky alkyl group, demonstrates a rich reactivity profile. Its synthesis is readily achievable through standard organic transformations. The aromatic ring is highly activated towards electrophilic substitution, with a preference for the para position due to steric hindrance at the ortho positions. The nitrogen atom's nucleophilicity and basicity are central to its oxidation and N-dealkylation reactions. Furthermore, the N-H bond plays a crucial role in its application as an effective radical-scavenging antioxidant in lubricants. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important class of molecules. Further research into the specific quantitative reactivity and performance of N-(2-Heptyl)aniline would be beneficial for optimizing its applications.

References

- 1. Ch22: EArS of aromatic amines [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. n-dealkylation-of-amines - Ask this paper | Bohrium [bohrium.com]

- 4. Khan Academy [khanacademy.org]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Novel N-(2-Heptyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Heptyl)aniline serves as a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique structural features, combining an aromatic amine with a chiral alkyl chain, offer multiple points for chemical modification to explore a wide chemical space. This guide provides a comprehensive framework for the systematic discovery of new derivatives, covering synthetic strategies, detailed experimental protocols, robust characterization workflows, and a hypothetical biological screening cascade. All quantitative and procedural data are presented to facilitate reproducibility and further investigation in a drug discovery context.

Introduction: The Potential of N-(2-Heptyl)aniline

Aniline and its derivatives are foundational components in medicinal chemistry, present in numerous approved drugs. The N-alkylation of anilines is a critical reaction in the synthesis of agrochemicals and pharmaceuticals. The specific scaffold of N-(2-Heptyl)aniline presents an attractive starting point for library synthesis due to two primary regions for modification: the aromatic ring and the secondary amine. This allows for the generation of a diverse set of analogues with varied physicochemical properties, crucial for optimizing pharmacological profiles. This document outlines a strategic approach to derivatization and subsequent evaluation.

Synthetic Strategies and Library Generation

The generation of a diverse chemical library from a single scaffold is a cornerstone of modern drug discovery. For N-(2-Heptyl)aniline, we propose a dual-pronged approach targeting both the aromatic ring and the secondary amine.

Aromatic Ring Functionalization

Electrophilic aromatic substitution reactions are ideal for introducing a variety of functional groups onto the aniline ring. The secondary amine group is an ortho-, para-director, allowing for regioselective synthesis.

-

Halogenation (Bromination): Introduces bromine atoms, which can serve as handles for further cross-coupling reactions.

-

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a new point for derivatization.

-

Friedel-Crafts Acylation: Adds an acetyl group, which can modify electronic properties and serve as a point for further chemical elaboration.

N-Amine Modification

The secondary amine is a nucleophilic center amenable to a range of reactions.

-

N-Acylation: Reaction with various acyl chlorides or anhydrides to form amides, modulating the basicity and hydrogen bonding capacity of the nitrogen.

-

Reductive Amination: Further alkylation of the secondary amine using different aldehydes can introduce new alkyl chains.[1]

Experimental Protocols

Detailed methodologies are provided for the synthesis and characterization of novel derivatives.

General Protocol for Aromatic Bromination

-

Dissolution: Dissolve N-(2-Heptyl)aniline (1.0 eq) in glacial acetic acid (5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of Bromine (1.1 eq) in glacial acetic acid dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench excess bromine. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

General Protocol for N-Acylation

-

Setup: To a solution of N-(2-Heptyl)aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL per mmol of substrate), add the desired acyl chloride (1.2 eq) dropwise at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography.

Compound Characterization Workflow

Confirming the identity, purity, and structure of newly synthesized compounds is critical. A standardized workflow ensures reliable data for downstream applications.[3]

References

A Comprehensive Technical Guide to the Synthesis of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted anilines, critical intermediates in the pharmaceutical, agrochemical, and materials science industries. This document details established and modern synthetic protocols, presents comparative quantitative data, and illustrates key reaction pathways and workflows.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of functional molecules. Their prevalence in pharmaceuticals, dyes, and polymers underscores the continuous need for efficient, selective, and scalable synthetic routes. This guide explores the most significant methods for their preparation, ranging from classical reduction reactions to state-of-the-art catalytic cross-coupling methodologies.

Key Synthetic Strategies

The synthesis of substituted anilines can be broadly categorized into two primary approaches: the reduction of nitroaromatics and the formation of the C-N bond through various cross-coupling reactions. Each strategy offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is one of the most established and widely used methods for aniline synthesis.[1][2] This transformation is attractive due to the ready availability of a wide variety of substituted nitroaromatic compounds via electrophilic aromatic nitration.[3]

Common Reducing Agents and Conditions:

A variety of reducing agents can effect this transformation, with the choice often depending on the presence of other functional groups in the molecule.

-

Metal/Acid Systems: The classical approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[1][4][5] These reactions are typically robust and high-yielding.

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[6] It is a clean and efficient method, but care must be taken as the conditions can also reduce other functional groups like alkenes or remove benzylic protecting groups.

-

Other Reducing Agents: Milder reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used when sensitive functional groups are present.[6]

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [1][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).

-

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is exothermic and may become vigorous; cooling in a water bath may be necessary to maintain control.

-

Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is no longer apparent.

-

Work-up: Cool the flask and slowly add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves and the solution is strongly alkaline. This liberates the free aniline.

-

Isolation and Purification: The aniline can be isolated by steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets) and the solvent is removed by distillation. The crude aniline is then purified by fractional distillation, collecting the fraction boiling at 182-185 °C.

Workflow for Nitroarene Reduction

Caption: General workflow for the synthesis of substituted anilines via nitroarene reduction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates and primary or secondary amines.[7] This reaction is catalyzed by palladium complexes and requires a strong base.

Key Components:

-

Palladium Catalyst: A variety of palladium sources can be used, often in combination with specialized phosphine ligands.

-

Ligands: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the reaction.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Quantitative Data Summary

The following tables provide a comparative overview of the yields for the synthesis of various substituted anilines using the discussed methodologies. The data is compiled from various literature sources and is intended to provide a general guide to the efficacy of each method.

Table 1: Reduction of Substituted Nitroarenes

| Nitroarene Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) |

| Nitrobenzene | Sn/HCl | - | ~70-80 |

| 4-Chloronitrobenzene | Fe/HCl | Ethanol/Water | >95 |

| 3-Nitrotoluene | H₂/Pd-C | Methanol | >98 |

| 2-Nitrophenol | SnCl₂·2H₂O | Ethanol | ~90 |

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | 95 |

| 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂/XPhos | NaOtBu | 92 |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | 88 |

| 1-Bromo-3,5-dimethylbenzene | Benzylamine | Pd₂ (dba)₃/DavePhos | NaOtBu | 97 |

Table 3: Ullmann Condensation of Aryl Halides

| Aryl Halide | Amine | Catalyst | Base | Yield (%) |

| 2-Iodobenzoic acid | Aniline | CuI | K₂CO₃ | 75 |

| 4-Iodonitrobenzene | n-Butylamine | Cu₂O | K₂CO₃ | 85 |

| 2-Chloronicotinic acid | 4-Methoxyaniline | Cu powder | K₂CO₃ | 60 |

Table 4: Nucleophilic Aromatic Substitution

| Aryl Halide | Amine | Conditions | Yield (%) |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol, RT | >90 |

| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO, 100 °C | 95 |

| 4-Chloro-3-nitrobenzonitrile | Ammonia | Ethanol, reflux | 80 |

Conclusion

The synthesis of substituted anilines is a mature yet continually evolving field in organic chemistry. While classical methods like the reduction of nitroarenes remain highly valuable for their simplicity and cost-effectiveness, modern catalytic C-N cross-coupling reactions such as the Buchwald-Hartwig amination have revolutionized the field by offering unparalleled scope and functional group tolerance. The choice of synthetic route ultimately depends on factors such as the desired substitution pattern, the presence of other functional groups, scalability, and economic considerations. This guide provides a foundational understanding of the key methodologies, enabling researchers and professionals to make informed decisions in the design and execution of synthetic routes to this important class of molecules.

References

- 1. CHEM-GUIDE: Laboratory preparation of aniline [chem-guide.blogspot.com]

- 2. scribd.com [scribd.com]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. chemistnotes.com [chemistnotes.com]

- 5. prepchem.com [prepchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(2-Heptyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Heptyl)aniline is a substituted aniline featuring a secondary heptyl group attached to the nitrogen atom. While specific examples of its use as a direct intermediate in the synthesis of commercial pharmaceuticals are not widely documented in publicly available literature, its structural motifs—a lipophilic alkyl chain and a reactive aniline core—suggest its potential as a valuable building block in medicinal chemistry. This document provides detailed application notes and hypothetical protocols for the use of N-(2-Heptyl)aniline in the synthesis of potentially bioactive molecules. The protocols are based on established synthetic methodologies for N-alkylanilines and are intended to serve as a guide for researchers exploring the utility of this compound in drug discovery.

Introduction: The Role of N-Alkylanilines in Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The N-alkylation of anilines introduces lipophilicity, which can significantly impact a drug candidate's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The heptyl group in N-(2-Heptyl)aniline, in particular, provides a substantial non-polar moiety that can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.

The aniline core itself is a versatile scaffold for further chemical modifications, allowing for the introduction of various pharmacophores. However, it is also a known structural alert, as aniline-containing compounds can be metabolized to reactive intermediates that may lead to toxicity.[1] Therefore, careful molecular design and toxicological evaluation are crucial when incorporating N-(2-Heptyl)aniline into drug candidates.

Proposed Synthetic Applications and Protocols

Given the reactivity of the N-H bond and the aromatic ring of N-(2-Heptyl)aniline, several synthetic transformations can be envisioned to generate libraries of compounds for biological screening.

Synthesis of N-(2-Heptyl)aniline

A common method for the synthesis of N-alkylanilines is the reductive amination of a ketone with an amine or the direct N-alkylation of an amine with an alkyl halide.

Protocol 1: Synthesis of N-(2-Heptyl)aniline via Reductive Amination

This protocol describes the reaction of aniline with 2-heptanone in the presence of a reducing agent.

-

Reaction Scheme: Aniline + 2-Heptanone --(Reducing Agent)--> N-(2-Heptyl)aniline

-

Experimental Protocol:

-

To a solution of aniline (1.0 eq) in methanol (5 mL/mmol of aniline) in a round-bottom flask, add 2-heptanone (1.2 eq) and glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-